molecular formula C11H16 B14631325 Benzene, 1-ethyl-2,3,5-trimethyl- CAS No. 54120-62-6

Benzene, 1-ethyl-2,3,5-trimethyl-

Cat. No.: B14631325
CAS No.: 54120-62-6
M. Wt: 148.24 g/mol
InChI Key: GGYNNCOYZVGAPR-UHFFFAOYSA-N
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Description

Benzene, 1-ethyl-2,3,5-trimethyl-: is an aromatic hydrocarbon with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with one ethyl group and three methyl groups at positions 1, 2, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing benzene derivatives involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    Transalkylation: Another method involves the transalkylation of xylene over a solid acid catalyst.

Industrial Production Methods: Industrial production of Benzene, 1-ethyl-2,3,5-trimethyl- typically involves large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.

    Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are typical oxidizing agents.

Major Products Formed:

    Nitration: Nitro derivatives of Benzene, 1-ethyl-2,3,5-trimethyl-.

    Halogenation: Halogenated derivatives, such as chloro or bromo compounds.

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Mechanism of Action

The mechanism of action for Benzene, 1-ethyl-2,3,5-trimethyl- in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic substitution reactions . This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which facilitate the substitution process.

Comparison with Similar Compounds

Uniqueness: Benzene, 1-ethyl-2,3,5-trimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups can enhance its solubility in organic solvents and affect its boiling and melting points compared to other similar compounds.

Properties

CAS No.

54120-62-6

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-ethyl-2,3,5-trimethylbenzene

InChI

InChI=1S/C11H16/c1-5-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3

InChI Key

GGYNNCOYZVGAPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1C)C)C

Origin of Product

United States

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